Voriconazole EP impurity D-d3

LC-MS/MS stable isotope-labeled internal standard isotope dilution

This +3 Da deuterated internal standard enables accurate LC-MS/MS quantitation of EP Impurity D (NMT 0.2%) in voriconazole API batches. Its isotope-dilution workflow corrects for matrix effects, ion suppression, and extraction variability unaddressed by unlabeled standards—essential for robust ANDA/NDA impurity profiling and stability studies.

Molecular Formula C16H14F3N5O
Molecular Weight 352.33 g/mol
Cat. No. B12423115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole EP impurity D-d3
Molecular FormulaC16H14F3N5O
Molecular Weight352.33 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1/i1D3
InChIKeyBCEHBSKCWLPMDN-UXZMLFNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voriconazole EP impurity D-d3: Deuterium-Labeled Reference Standard for Precision Quantification


Voriconazole EP impurity D-d3 (molecular formula C₁₆H₁₁D₃F₃N₅O, molar mass 352.33) is the deuterium-labeled form of Voriconazole EP impurity D (ent-voriconazole, CAS 137234-63-0), the (2S,3R) enantiomer of voriconazole . As a stable isotope-labeled compound incorporating three deuterium atoms (+3 Da mass shift), this standard is designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1][2]. Unlike unlabeled impurity D (C₁₆H₁₄F₃N₅O, molar mass 349.31), which serves solely as a reference standard for system suitability and impurity identification, the d3-labeled variant enables isotope-dilution quantitation workflows .

Why Unlabeled EP Impurity D Cannot Replace Voriconazole EP impurity D-d3 in Quantitative LC-MS/MS Workflows


Unlabeled Voriconazole EP impurity D (ent-voriconazole) and its d3-labeled counterpart are not functionally interchangeable in quantitative bioanalytical assays. The unlabeled standard co-elutes with and is indistinguishable in mass from endogenous impurity D present in test samples, rendering it unsuitable as an internal standard for accurate quantitation [1]. Conversely, the d3-labeled analog possesses a +3 Da mass shift that permits simultaneous detection with baseline resolution on a triple quadrupole mass spectrometer, enabling isotope-dilution quantitation that corrects for variable extraction recovery, matrix-induced ion suppression/enhancement, and instrument drift [2][3]. Attempting to substitute unlabeled impurity D in isotope-dilution workflows introduces unquantifiable positive bias and compromises method accuracy [1].

Voriconazole EP impurity D-d3: Quantitative Differentiation Evidence for Analytical Method Selection


Mass Spectrometric Differentiation: +3 Da Shift Enables Isotope-Dilution Quantitation

Voriconazole EP impurity D-d3 incorporates three deuterium atoms at a methyl position, producing a +3.02 Da mass shift relative to unlabeled EP impurity D. This mass difference enables selective detection via multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers without interference from the unlabeled analyte [1]. In multiplexed antifungal TDM assays, deuterated isotopic internal standards including voriconazole-d3 achieve matrix effect variability of <9.2% and analytical recovery ranging from 80.1% to 107% across clinical plasma samples, demonstrating the efficacy of isotope-dilution correction [2].

LC-MS/MS stable isotope-labeled internal standard isotope dilution

Matrix Effect Compensation: Deuterated Internal Standards Reduce Ion Suppression Variability

Deuterated internal standards such as Voriconazole EP impurity D-d3 provide superior matrix effect compensation compared to structural analog internal standards. A systematic comparison of deuterated (²H) vs. ¹³C/¹⁵N-labeled internal standards for LC-ESI-MS/MS assays demonstrated that while both SIL-IS types offer robust correction, deuterated standards may exhibit slight retention time shifts (approximately 0.1–0.3 min) due to differences in hydrogen bonding [1]. In voriconazole TDM assays employing voriconazole-d3 as internal standard, matrix effect variability remains below 9.2% across patient plasma samples, confirming adequate compensation [2]. External calibration without isotope dilution typically yields matrix effects ranging from 69% to 85% recovery (i.e., 15–31% signal suppression), whereas deuterated internal standard calibration achieves recoveries of 78% to 108% [3].

matrix effect ion suppression stable isotope dilution

Analytical Performance: Intra- and Inter-Assay Precision with Deuterated Internal Standards

In a validated multiplex UPLC-MS/MS method employing deuterated isotopic internal standards for voriconazole quantification in human plasma, intra-assay precision (CV) ranged from 1.2% to 11.1% and inter-assay precision ranged from 1.2% to 8.9% across clinical concentration ranges, with intra-assay bias of -9.9% to +5% and inter-assay bias of -4.0% to +8.8% [1]. These performance metrics are achieved using voriconazole-d3 as the internal standard, which compensates for both sample preparation variability and ionization fluctuations [1]. Method sensitivity achieved lower limits of azole quantification of 0.01–0.1 μg/mL [1].

method validation precision accuracy

Regulatory Limit Context: EP Impurity D Specification Drives Need for Accurate Quantitation

The European Pharmacopoeia specifies that impurity D in voriconazole drug substance must not exceed the area of the principal peak in the chromatogram obtained with reference solution (c), corresponding to a limit of 0.2% [1]. According to ICH Q3A(R2), for a drug substance with daily dose ≤2 g/day, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg/day (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg/day [2]. The EP specification of 0.2% lies between the ICH identification and qualification thresholds, requiring validated quantitative methods capable of reliably detecting and quantifying impurity D at sub-0.2% levels [2].

pharmacopoeial specification ICH Q3A impurity limit

Analytical Recovery: Deuterated IS Achieves 80–107% Recovery in Validated TDM Assays

In a validated multiplex UPLC-MS/MS method for simultaneous quantification of eight antifungal agents in human plasma, analytical recovery using deuterated isotopic internal standards ranged from 80.1% to 107% across all analytes [1]. The method employed a simple protein precipitation with acetonitrile, demonstrating that deuterated internal standards effectively compensate for variable extraction efficiency inherent in this minimal sample preparation approach [1]. The study achieved a total run time of 7 minutes for eight analytes simultaneously, with a sample volume requirement of only 100 μL plasma [1].

analytical recovery sample preparation protein precipitation

Chromatographic Behavior: Deuterated Standards Co-Elute with Minimal Retention Time Shift

Deuterium-labeled internal standards typically exhibit a slight retention time shift relative to their unlabeled analogs due to differences in hydrogen bonding and hydrophobicity (deuterium is more electronegative than protium) [1]. While ¹³C-labeled internal standards show virtually identical retention times, ²H-labeled (deuterated) standards may shift by approximately 0.1–0.3 minutes, which can affect matrix effect compensation in regions of rapidly changing ion suppression [1]. However, for impurity quantitation applications where the deuterated standard is used to quantify unlabeled impurity D, this shift is acceptable and does not compromise quantitation accuracy provided that adequate chromatographic resolution from other matrix components is maintained [2].

retention time chromatography stable isotope labeling

Voriconazole EP impurity D-d3: Optimized Application Scenarios for Analytical Laboratories


Impurity Quantitation in Voriconazole API Release Testing (ANDA/NDA)

Voriconazole EP impurity D-d3 serves as the internal standard in validated LC-MS/MS methods for quantifying unlabeled EP impurity D in voriconazole active pharmaceutical ingredient (API) batches. With the EP specification for impurity D set at NMT 0.2% [1] and ICH Q3A thresholds for impurity reporting (0.05%) and identification (0.10%) [2], this isotope-dilution approach ensures the accuracy required for regulatory submissions (ANDA/NDA). The +3 Da mass shift enables selective MRM detection without interference, while matrix effect compensation maintains precision and accuracy within FDA bioanalytical method validation criteria [3].

Method Development and Validation for Impurity Profiling (AMV/QC)

During analytical method development and validation (AMV) for voriconazole impurity profiling, Voriconazole EP impurity D-d3 enables accurate quantification of impurity D across the calibration range. The deuterated standard compensates for variable extraction recovery during sample preparation (e.g., protein precipitation or liquid-liquid extraction) and for ion suppression/enhancement in the ESI source, achieving analytical recoveries of 80–107% [3]. This supports robust validation of HPLC or UPLC-MS/MS methods for quality control (QC) applications in commercial API production.

Therapeutic Drug Monitoring (TDM) of Voriconazole in Plasma

In clinical pharmacology and therapeutic drug monitoring (TDM) settings, deuterated voriconazole standards (including d3-labeled forms) are employed as internal standards for quantifying voriconazole and its metabolites in human plasma [3]. Validated multiplex UPLC-MS/MS methods achieve lower limits of quantification of 0.01–0.1 μg/mL, intra- and inter-assay precision CV <11.1%, and matrix effect variability <9.2%, supporting clinical decision-making for antifungal therapy optimization [3]. While Voriconazole EP impurity D-d3 is a specific labeled impurity standard, its application in broader voriconazole TDM workflows follows the same isotope-dilution principles.

Stability-Indicating Method Development for Forced Degradation Studies

Voriconazole EP impurity D (ent-voriconazole) is a potential degradation product and process-related impurity. In forced degradation studies and stability-indicating method development, Voriconazole EP impurity D-d3 enables accurate quantitation of impurity D formation under stress conditions (acid, base, oxidative, thermal, photolytic). The deuterated internal standard corrects for matrix effects introduced by degraded sample matrices, ensuring that observed impurity D levels reflect true degradation rather than analytical artifacts [3]. This supports shelf-life determination and stability monograph establishment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voriconazole EP impurity D-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.